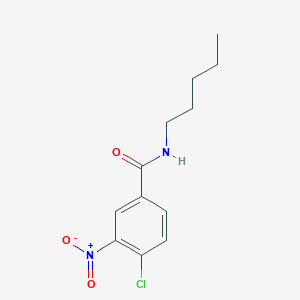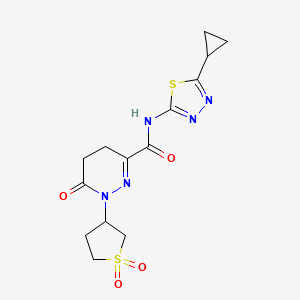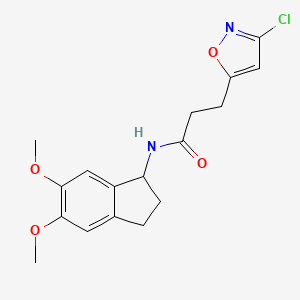![molecular formula C15H14N6O3S B11024046 N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11024046.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, combines the structural features of thiadiazole and quinazolinone, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide or thiourea under acidic or basic conditions. For instance, 2-amino-5-methyl-1,3,4-thiadiazole can be prepared by reacting methyl hydrazinecarbodithioate with hydrazinecarbothioamide .
-
Quinazolinone Synthesis: : The quinazolinone moiety can be synthesized by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
-
Coupling Reaction: : The final step involves coupling the thiadiazole and quinazolinone derivatives through an acylation reaction. This can be achieved by reacting the thiadiazole derivative with an acyl chloride derivative of quinazolinone in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, N-chlorosuccinimide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Halogenated thiadiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: It has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:
DNA Interaction: The thiadiazole ring can intercalate with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism, such as tyrosine kinases, which play a role in cancer cell proliferation.
Receptor Binding: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with antimicrobial properties.
N-(3-cyclohexyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine: Another complex heterocyclic compound with potential therapeutic applications.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide stands out due to its combined structural features of thiadiazole and quinazolinone, which confer unique biological activities. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C15H14N6O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C15H14N6O3S/c1-9-19-20-15(25-9)18-12(22)6-16-13(23)7-21-8-17-11-5-3-2-4-10(11)14(21)24/h2-5,8H,6-7H2,1H3,(H,16,23)(H,18,20,22) |
InChI Key |
XRZOMLIQBAHORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-2,2'-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11023963.png)
![ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate](/img/structure/B11023974.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11023979.png)
![N-[4-(heptylsulfamoyl)phenyl]acetamide](/img/structure/B11023986.png)


![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11024006.png)
![2-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11024017.png)
![Methyl 3-[(2-fluoro-5-nitrophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024024.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11024031.png)

![N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11024034.png)
![1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11024042.png)
